molecular formula C20H21N B1214914 Cyclobenzaprine CAS No. 303-53-7

Cyclobenzaprine

Katalognummer B1214914
CAS-Nummer: 303-53-7
Molekulargewicht: 275.4 g/mol
InChI-Schlüssel: JURKNVYFZMSNLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Cyclobenzaprine is synthesized through a multi-step chemical process. One notable method involves the synthesis of 3-N,N-dimethyl-Triphenyl phospropylamine from 1,3-dibromopropane, which is then condensed with 5H-2benzo[a,d]cycloheptatriene-5-one to yield cyclobenzaprine. This process achieves an overall yield of about 76%, with a purity of 95% (Li Yang, 2009).

Molecular Structure Analysis

Cyclobenzaprine's molecular structure is similar to that of tricyclic antidepressants, which explains its central nervous system effects beyond muscle relaxation. Its tricyclic dimethylpropanamine structure plays a crucial role in its mechanism of action, influencing both gamma and alpha motor neurons and leading to a reduction in muscle spasms.

Chemical Reactions and Properties

Cyclobenzaprine undergoes various metabolic reactions in the human body, involving cytochrome P450 isoforms such as CYP1A2, CYP2D6, and CYP3A4. These reactions include N-demethylation and the formation of cyclobenzaprine metabolites, indicating its extensive metabolism in humans and its interaction with liver enzymes (R. Wang, L. Liu, H. Cheng, 1996).

Physical Properties Analysis

Cyclobenzaprine's physical properties, such as solubility and stability, are essential for its formulation and therapeutic efficacy. However, specific studies detailing these physical properties are limited in the available literature. The drug's bioavailability and plasma levels suggest that its physical properties are optimized for effective absorption and action within the human body (H. Hucker, S. Stauffer, K. Albert, B. W. Lei, 1977).

Chemical Properties Analysis

The binding characteristics of cyclobenzaprine to human serum albumin (HSA) have been studied to understand its distribution and interaction within the body. These studies provide insights into the drug's chemical properties, such as binding affinity and the nature of its interaction with proteins, which are crucial for its pharmacological profile (Mohd Hassan Baig et al., 2019).

Wissenschaftliche Forschungsanwendungen

Summary of the Application

The study presents a novel and efficient method for determining Cyclobenzaprine (CBP) in human plasma and tablets using simple liquid–liquid microextraction and ultra-high performance liquid chromatography-diode-array detector .

Methods of Application or Experimental Procedures

The chromatographic separation was achieved using a C18 column with a mobile phase consisting of a mixture of deionized water containing 0.1% TFA and methanol (30:70, v:v) at a flow rate of 1.0 mL/min . The extraction process provided high-efficiency recovery of CBP with a small plasma volume (%94.3) .

Results or Outcomes

The method showed good linearity within the concentration range of 0.005–10 μg/mL, with a correlation coefficient of 0.999 . The LOD and LOQ values were found to be 0.0013 and 0.005 μg/mL, respectively . The intra- and inter-day %RSD were <8%, and %RE were ranged from −0.50 to 0.01% .

2. Formulation Development of Sublingual Cyclobenzaprine Tablets

Summary of the Application

The study aimed to assess the effectiveness of a permeation model in the sublingual formulation development of cyclobenzaprine, a promising agent for the treatment of psychological disorders .

Methods of Application or Experimental Procedures

The study integrated the coherent processes of disintegration, dissolution, permeation, and metabolization within a physiological study design .

Results or Outcomes

A 4.68-fold enhancement was achieved through permeation model-led focused formulation development . Moreover, monitoring of drug metabolism during transmucosal permeation was incorporated into the model . It was feasible to assess the impact of dosage form alterations under stress conditions, with the detection of a 33.85% lower permeation due to salt disproportionation .

3. Quantification of Cyclobenzaprine in Human Plasma

Summary of the Application

The study involves the quantification of Cyclobenzaprine in human plasma using LC/MS/MS . This is crucial for understanding the pharmacokinetics of the drug, which refers to how the drug is absorbed, distributed, metabolized, and excreted by the body .

4. Cyclobenzaprine in the Treatment of Musculoskeletal Pain

Summary of the Application

Cyclobenzaprine is recommended for the treatment of acute musculoskeletal pain associated with muscular spasms . It serves as a symptomatic adjuvant in the therapy of the musculoskeletal system linked to excruciating muscular spasms .

5. Cyclobenzaprine in the Treatment of Fibromyalgia

Summary of the Application

Cyclobenzaprine has been studied for its potential use in the treatment of fibromyalgia, a chronic condition characterized by widespread pain and tenderness in the muscles and soft tissues .

6. Cyclobenzaprine as a Potentiator of Opioid Analgesics

Summary of the Application

Cyclobenzaprine has been studied for its potential use as a potentiator of opioid analgesics. This means that it may enhance the pain-relieving effects of opioids, potentially allowing for lower doses of opioids to be used .

Safety And Hazards

Cyclobenzaprine may cause side effects such as drowsiness, dry mouth, dizziness, and nausea . It is not approved for use by anyone younger than 15 years old . It is not known whether cyclobenzaprine will harm an unborn baby . Older adults may be more sensitive to the effects of this medicine .

Zukünftige Richtungen

Cyclobenzaprine is usually taken for up to 2 or 3 weeks . It is a fast-acting medicine and you should start to feel some muscle relaxant effects within 30 minutes to one hour . The full effect can take up to 7 days . The drowsy side effect will set in quickly, too, so be sure you are not driving or doing other hazardous activities .

Eigenschaften

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURKNVYFZMSNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6202-23-9 (hydrochloride)
Record name Cyclobenzaprine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046933
Record name Cyclobenzaprine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclobenzaprine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

BP: 175-180 °C at 1 atm
Record name Cyclobenzaprine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Freely Soluble, 6.89e-03 g/L
Record name Cyclobenzaprine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclobenzaprine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The exact mechanism of action of cyclobenzaprine has not been fully elucidated in humans, and much of the information available regarding its mechanism has been ascertained from early animal studies. There is some evidence that cyclobenzaprine exerts its effects at the supraspinal level, specifically within the locus coeruleus of the brainstem, with little-to-no action at neuromuscular junctions or directly on skeletal musculature. Action on the brainstem is thought to result in diminished activity of efferent alpha and gamma motor neurons, likely mediated by inhibition of coeruleus-spinal or reticulospinal pathways, and ultimately depressed spinal cord interneuron activity. More recently it has been suggested that inhibition of descending serotonergic pathways in the spinal cord via action on 5-HT2 receptors may contribute to cyclobenzaprine’s observed effects., The centrally acting muscle relaxant cyclobenzaprine was thought to be an alpha 2-adrenoceptor agonist that reduced muscle tone by decreasing the activity of descending noradrenergic neurons. In the present study, we examined the effects of cyclobenzaprine on descending neurons by measuring the monosynaptic reflex in rats. Cyclobenzaprine reduced the monosynaptic reflex amplitude dose dependently and this effect was not inhibited by the alpha 2-adrenoceptor antagonists idazoxan and yohimbine. Cyclobenzaprine-induced monosynaptic reflex depression was not attenuated by noradrenergic neuronal lesions produced by 6-hydroxydopamine. However, cyclobenzaprine inhibited monosynaptic reflex facilitation induced by (+/-)-1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, a 5-HT2 receptor agonist, in spinalized rats markedly, and 5-HT depletion by DL-p-chlorophenylalanine inhibited the depressive effect of cyclobenzaprine on the monosynaptic reflex. These results suggest that cyclobenzaprine is a 5-HT2 receptor antagonist and that its muscle relaxant effect is due to inhibition of serotonergic, not noradrenergic, descending systems in the spinal cord.
Record name Cyclobenzaprine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclobenzaprine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cyclobenzaprine

CAS RN

303-53-7
Record name Cyclobenzaprine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobenzaprine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobenzaprine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclobenzaprine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobenzaprine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOBENZAPRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69O5WQQ5TI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cyclobenzaprine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclobenzaprine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

216 - 218 °C (hydrochloride salt)
Record name Cyclobenzaprine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclobenzaprine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobenzaprine
Reactant of Route 2
Cyclobenzaprine
Reactant of Route 3
Cyclobenzaprine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cyclobenzaprine
Reactant of Route 5
Cyclobenzaprine
Reactant of Route 6
Reactant of Route 6
Cyclobenzaprine

Citations

For This Compound
12,900
Citations
R Browning, JL Jackson… - Archives of Internal …, 2001 - jamanetwork.com
Background Back pain is a common problem for which cyclobenzaprine hydrochloride is frequently prescribed. Objective To perform a systematic review of cyclobenzaprine's …
Number of citations: 170 jamanetwork.com
RM Bennett, RA Gatter, SM Campbell… - … : Official Journal of …, 1988 - Wiley Online Library
… cyclobenzaprine. The dropout rate due to adverse reactions was similar in the 2 groups. Patients taking cyclobenzaprine … Our findings indicate that cyclobenzaprine is a useful adjunct in …
Number of citations: 286 onlinelibrary.wiley.com
N Cimolai - Expert review of clinical pharmacology, 2009 - Taylor & Francis
… identify cyclobenzaprine contemporaneously as evidenced by cyclobenzaprine being cited … , approximately 300,000 prescriptions for generic cyclobenzaprine were made in Canada (…
Number of citations: 26 www.tandfonline.com
JK Tofferi, JL Jackson, PG O'Malley - Arthritis Care & Research, 2004 - Wiley Online Library
… -controlled trials of cyclobenzaprine in people with fibromyalgia … Cyclobenzaprine, a muscle relaxant that modulates muscle … of effect of cyclobenzaprine in the treatment of fibromyalgia. …
Number of citations: 374 onlinelibrary.wiley.com
DG Borenstein, S Korn - Clinical therapeutics, 2003 - Elsevier
… treatment with 2.5, 5, or 10 mg cyclobenzaprine TID or placebo for 7 days (study 1: cyclobenzaprine 5 or 10 mg TID or placebo; study 2: cyclobenzaprine 2.5 or 5 mg TID or placebo). …
Number of citations: 100 www.sciencedirect.com
S Carette, MJ Bell, WJ Reynolds… - … : Official Journal of …, 1994 - Wiley Online Library
… = 0.02, amitriptyline versus cyclobenzaprine P not significant)… by patients treated with cyclobenzaprine were similar. A … ‐term efficacy of amitriptyline and cyclobenzaprine in a small …
Number of citations: 501 onlinelibrary.wiley.com
CH Linden, JC Mitchiner, RD Lindzon… - Journal of Toxicology …, 1983 - Taylor & Francis
… by the presence of cyclobenzaprine. Like amitriptyline, cyclobenzaprine is a relatively weak … Similarly, at high concentrations, cyclobenzaprine appears to be able to effect the release of …
Number of citations: 37 www.tandfonline.com
HA Spiller, ML Winter, KV Mann, DJ Borys… - The Journal of …, 1995 - Elsevier
Cyclobenzaprine (CBP) has a cyclic structure similar to amitriptyline. In overdose, CBP has … In conclusion, cyclobenzaprine does not appear to produce the life-threatening …
Number of citations: 51 www.sciencedirect.com
PE Toth, J Urtis - Clinical therapeutics, 2004 - Elsevier
BACKGROUND:: Low back pain is a leading reason for primary care visits. Many treatment options are available, but some lack scientific support. OBJECTIVE:: The aim of this review …
Number of citations: 152 www.sciencedirect.com
H Kobayashi, Y Hasegawa, H Ono - European journal of pharmacology, 1996 - Elsevier
… The centrally acting muscle relaxant cyclobenzaprine was thought to be an a2-… cyclobenzaprine on descending neurons by measuring the monosynaptic reflex in rats. Cyclobenzaprine …
Number of citations: 64 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.